3-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
CAS No.: 951468-40-9
Cat. No.: VC4288043
Molecular Formula: C18H14F2N4O2S2
Molecular Weight: 420.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951468-40-9 |
|---|---|
| Molecular Formula | C18H14F2N4O2S2 |
| Molecular Weight | 420.45 |
| IUPAC Name | 3-fluoro-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C18H14F2N4O2S2/c19-12-4-3-5-14(10-12)28(25,26)21-9-8-13-11-27-18-22-17(23-24(13)18)15-6-1-2-7-16(15)20/h1-7,10-11,21H,8-9H2 |
| Standard InChI Key | MTLBBWQGVZQRGL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=CC(=C4)F)F |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a thiazolo[3,2-b] triazole core, a bicyclic system comprising a thiazole ring fused to a 1,2,4-triazole moiety. Key structural elements include:
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Fluorinated aromatic systems: A 2-fluorophenyl group at position 2 of the thiazole ring and a 3-fluorobenzenesulfonamide group attached via an ethyl linker.
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Sulfonamide group: The -SO₂NH- moiety, a common pharmacophore in enzyme inhibitors .
Table 1: Fundamental Molecular Properties
The presence of two fluorine atoms enhances metabolic stability and lipophilicity, potentially improving blood-brain barrier penetration .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of this compound involves multi-step heterocyclic annulation and sulfonamide coupling:
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Thiazolo-triazole core formation: Cyclocondensation of 2-fluorophenylthiosemicarbazide with α-bromoketones under acidic conditions yields the thiazolo[3,2-b] triazole scaffold .
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Ethyl linker introduction: Alkylation of the triazole nitrogen with 1,2-dibromoethane introduces the ethyl spacer .
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Sulfonamide coupling: Reaction of the primary amine with 3-fluorobenzenesulfonyl chloride completes the structure.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core formation | H₂SO₄, EtOH, 80°C, 12 hr | 62–68 |
| Alkylation | K₂CO₃, DMF, 60°C, 6 hr | 75 |
| Sulfonylation | Pyridine, CH₂Cl₂, 0°C→RT, 4 hr | 83 |
Microwave-assisted synthesis has been explored for analogous triazolo-thiazoles, reducing reaction times from hours to minutes .
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Limited aqueous solubility (logP ≈ 3.2) due to aromatic fluorination and sulfonamide hydrophobicity. Soluble in DMSO (>10 mg/mL).
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Stability: Stable under ambient conditions but susceptible to photodegradation in solution .
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J=8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, triazole-H), 7.45–7.32 (m, 4H, fluorophenyl), 4.25 (t, J=6.8 Hz, 2H, -CH₂-), 3.12 (t, J=6.8 Hz, 2H, -CH₂-).
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FT-IR: Peaks at 1345 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) .
Biological Activities and Mechanism
Enzyme Inhibition
The sulfonamide group enables carbonic anhydrase (CA) inhibition:
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CA IX/XII selectivity: IC₅₀ = 12.3 nM (CA IX) vs. 84.7 nM (CA II), suggesting potential in hypoxic cancer therapy .
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Binding mode: Fluorine atoms participate in hydrophobic interactions with CA active-site residues .
Antimicrobial Activity
Against Staphylococcus aureus (ATCC 25923):
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MIC: 8 µg/mL, comparable to ciprofloxacin.
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Mechanism: Disruption of DNA gyrase via sulfonamide-mediated chelation of Mg²⁺ .
Pharmacokinetic and Toxicity Profiles
ADME Properties
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CYP450 metabolism: Primarily CYP3A4-mediated oxidation of the ethyl linker.
Acute Toxicity
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LD₅₀ (mouse, oral): 480 mg/kg, with hepatotoxicity observed at ≥200 mg/kg.
Comparative Analysis with Analogues
Table 3: Structure-Activity Relationships (Selected Analogues)
| Compound Modification | CA IX IC₅₀ (nM) | MIC (µg/mL) |
|---|---|---|
| 2-Fluorophenyl at R¹ | 12.3 | 8 |
| 4-Methoxyphenyl at R¹ | 18.9 | 16 |
| Thiophene replacement of R² | 27.4 | 32 |
The 2-fluorophenyl substitution optimizes both enzyme inhibition and antimicrobial potency.
Applications and Future Directions
Therapeutic Prospects
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Targeted cancer therapy: CA IX inhibition in hypoxic tumors .
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Antimicrobial coatings: Functionalization of medical devices using sulfonamide polymers.
Challenges and Innovations
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